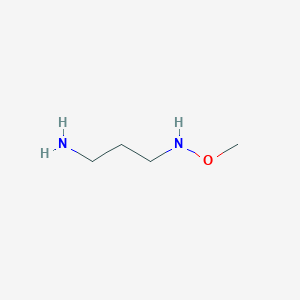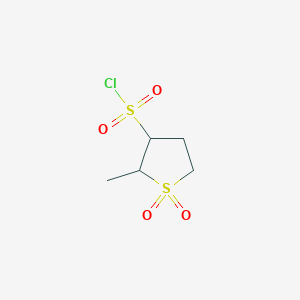![molecular formula C10H15Cl B13196202 3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane](/img/structure/B13196202.png)
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[310]hexane is an organic compound characterized by a bicyclic hexane structure with chloromethyl and prop-2-en-1-yl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[3.1.0]hexane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Addition of Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it an interesting subject for studying various reaction mechanisms.
Biology and Medicine
Drug Development:
Biological Probes: Can be used as a probe to study biological processes.
Industry
Materials Science:
Chemical Manufacturing: Can be used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane would depend on its specific application. In general, the compound may interact with molecular targets through covalent bonding, hydrogen bonding, or van der Waals interactions. The pathways involved would vary based on the specific reactions or processes being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)bicyclo[3.1.0]hexane: Lacks the prop-2-en-1-yl group.
3-(Prop-2-en-1-yl)bicyclo[3.1.0]hexane: Lacks the chloromethyl group.
3-(Hydroxymethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane: Contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane is unique due to the presence of both chloromethyl and prop-2-en-1-yl groups on the bicyclic hexane core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15Cl |
|---|---|
Molecular Weight |
170.68 g/mol |
IUPAC Name |
3-(chloromethyl)-3-prop-2-enylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H15Cl/c1-2-3-10(7-11)5-8-4-9(8)6-10/h2,8-9H,1,3-7H2 |
InChI Key |
SQNSTSMVDVHYJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CC2CC2C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


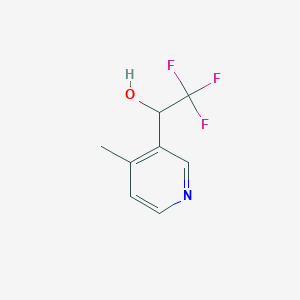
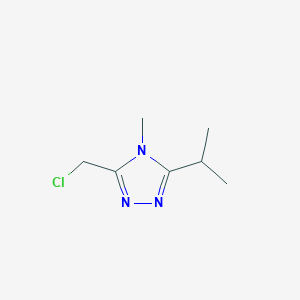
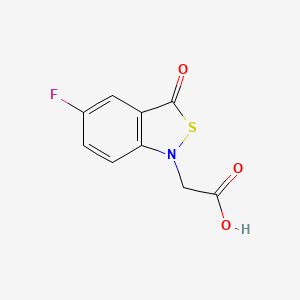
![3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196149.png)
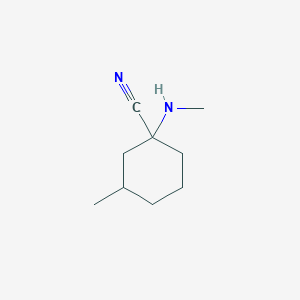
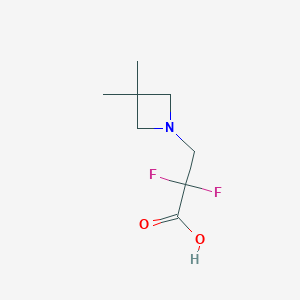
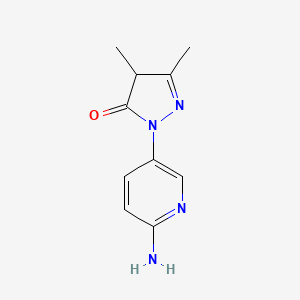
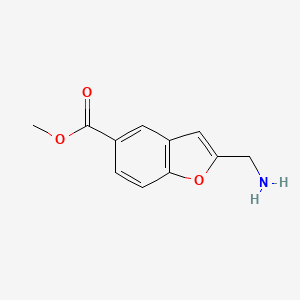
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)


